molecular formula C10H11FO4S B3165195 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid CAS No. 897767-08-7

3-[(2-Fluorobenzyl)sulfonyl]propanoic acid

Cat. No. B3165195
CAS RN: 897767-08-7
M. Wt: 246.26 g/mol
InChI Key: BDAQTOXUJYSRFY-UHFFFAOYSA-N
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Description

“3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” is a chemical compound with the CAS Number: 897767-08-7 . It has a molecular weight of 246.26 and its IUPAC name is 3-[(2-fluorobenzyl)sulfonyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” is 1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” has a molecular weight of 246.26 . It should be stored in a refrigerated environment .

Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. Their environmental degradation, particularly through microbial action, can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Research into the environmental biodegradability of these compounds highlights the significance of understanding their fate and the pathways through which they degrade in environmental settings (Liu & Avendaño, 2013).

Human and Environmental Exposure

Studies on indirect exposure to PFAS suggest that exposure to chemicals used commercially and those measured in the environment and humans may differ significantly. This disparity is crucial for assessing human health risks and understanding how biotransformation of commercial fluorochemicals or their residuals contributes to human exposure. Temporal trends indicate changes in human serum levels of PFOS and PFOA around the year 2000, reflecting shifts in exposure sources and highlighting the need for continued monitoring and assessment (D’eon & Mabury, 2011).

Antioxidant Capacity and Chemical Analysis

The study of antioxidant capacity assays, including those involving sulfonyl-based compounds, provides insight into the chemical reactions underlying environmental and biological processes involving PFAS. Understanding these processes is essential for assessing the environmental and health impacts of PFAS and related compounds (Ilyasov et al., 2020).

Treatment and Remediation Techniques

Research into the removal of PFAS from water highlights the challenges and advancements in treatment technologies. Adsorption methods, particularly using carbonaceous nanomaterials, have shown effectiveness in removing PFAS from aqueous solutions. This area of research is critical for developing strategies to mitigate the environmental and health impacts of PFAS contamination (Liu et al., 2020).

Safety and Hazards

For safety information and hazards related to “3-[(2-Fluorobenzyl)sulfonyl]propanoic acid”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQTOXUJYSRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorobenzyl)sulfonyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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